2-(Difluoromethoxy)-3-fluoropyridine 2-(Difluoromethoxy)-3-fluoropyridine
Brand Name: Vulcanchem
CAS No.: 1214377-43-1
VCID: VC0090397
InChI: InChI=1S/C6H4F3NO/c7-4-2-1-3-10-5(4)11-6(8)9/h1-3,6H
SMILES: C1=CC(=C(N=C1)OC(F)F)F
Molecular Formula: C6H4F3NO
Molecular Weight: 163.099

2-(Difluoromethoxy)-3-fluoropyridine

CAS No.: 1214377-43-1

Cat. No.: VC0090397

Molecular Formula: C6H4F3NO

Molecular Weight: 163.099

* For research use only. Not for human or veterinary use.

2-(Difluoromethoxy)-3-fluoropyridine - 1214377-43-1

Specification

CAS No. 1214377-43-1
Molecular Formula C6H4F3NO
Molecular Weight 163.099
IUPAC Name 2-(difluoromethoxy)-3-fluoropyridine
Standard InChI InChI=1S/C6H4F3NO/c7-4-2-1-3-10-5(4)11-6(8)9/h1-3,6H
Standard InChI Key HCRIQCJACJIQPE-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)OC(F)F)F

Introduction

Chemical Identity and Properties

2-(Difluoromethoxy)-3-fluoropyridine is a heterocyclic aromatic compound characterized by a pyridine core with two key fluorinated substituents: a difluoromethoxy group (-OCF₂H) at position 2 and a fluorine atom at position 3. This specific arrangement of substituents contributes to the compound's unique chemical properties and reactivity patterns.

Basic Properties

The fundamental physical and chemical properties of 2-(Difluoromethoxy)-3-fluoropyridine are summarized in the following table:

PropertyValue
IUPAC Name2-(Difluoromethoxy)-3-fluoropyridine
CAS Number1214377-43-1
Molecular FormulaC₆H₄F₃NO
Molecular Weight163.099 g/mol
Physical StateNot specified in available literature
AppearanceNot specified in available literature
Purity (Commercial)>97%

Structural Features

The structure of 2-(Difluoromethoxy)-3-fluoropyridine is characterized by several key features:

  • A pyridine core (C₅H₄N) with a nitrogen atom at position 1

  • A difluoromethoxy group (-OCF₂H) at position 2

  • A fluorine atom at position 3

  • The positions 4, 5, and 6 remain unsubstituted

The presence of fluorine atoms in this molecule significantly alters its electronic properties compared to non-fluorinated analogs. The difluoromethoxy group, in particular, introduces unique electronic and steric effects that influence the compound's reactivity, metabolic stability, and lipophilicity .

Synthetic ApproachDescriptionPotential Application to Target Compound
Direct FluorinationUse of fluorinating agents such as Selectfluor or DAST to introduce fluorine atoms at specific positionsCould be used to introduce the fluorine at position 3
DifluoromethoxylationIntroduction of the -OCF₂H group using appropriate reagentsCritical for installing the difluoromethoxy group at position 2
Cross-coupling ReactionsPalladium-catalyzed reactions to form carbon-carbon or carbon-heteroatom bondsMay be useful for building the pyridine core with appropriate substituents
Continuous Flow ChemistryAdvanced technique for optimizing reaction conditions in industrial settingsCould enhance efficiency and scalability for commercial production

Chemical Reactions and Behavior

The chemical behavior of 2-(Difluoromethoxy)-3-fluoropyridine is influenced by the electronic effects of its fluorinated substituents and the inherent properties of the pyridine ring.

Reactivity Patterns

Based on the reactivity of similar fluorinated pyridines, 2-(Difluoromethoxy)-3-fluoropyridine likely exhibits the following reaction patterns:

  • Nucleophilic Substitution: The fluorine at position 3 may undergo nucleophilic aromatic substitution reactions, especially given the electron-withdrawing nature of the nearby difluoromethoxy group, which activates the ring toward nucleophilic attack.

  • Electrophilic Substitution: The pyridine ring is generally less reactive toward electrophilic substitution compared to benzene, but certain positions may still undergo electrophilic attack under appropriate conditions.

  • Coordination Chemistry: The nitrogen atom in the pyridine ring can act as a Lewis base, allowing the compound to form complexes with various metals.

  • Transformations of the Difluoromethoxy Group: The difluoromethoxy group may undergo specific transformations under appropriate conditions, such as hydrolysis or reduction .

Applications in Scientific Research

2-(Difluoromethoxy)-3-fluoropyridine has several potential applications across different scientific disciplines, primarily due to its unique fluorinated structure.

Pharmaceutical Applications

The difluoromethoxy group is increasingly recognized in medicinal chemistry for its beneficial properties, suggesting potential applications for 2-(Difluoromethoxy)-3-fluoropyridine in drug development:

  • Building Block in Drug Synthesis: As a precursor or intermediate in the synthesis of more complex drug candidates

  • Metabolic Stability: The difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs, potentially leading to improved pharmacokinetic profiles

  • Modulation of Lipophilicity: The fluorinated substituents can adjust the lipophilicity of drug molecules, influencing their membrane permeability and absorption

  • Unique Binding Interactions: The difluoromethoxy group can participate in hydrogen bonding and dipole interactions with biological targets

Agrochemical Applications

Fluorinated heterocycles, including compounds like 2-(Difluoromethoxy)-3-fluoropyridine, have demonstrated significant utility in agrochemical development:

  • Herbicide Development: As building blocks for herbicides with enhanced efficacy and selectivity

  • Insecticide Precursors: In the synthesis of insecticides with improved metabolic stability and target specificity

  • Fungicide Components: Contributing to the development of fungicides with optimized properties

Research Tool Applications

The unique structural features of this compound make it valuable in various research contexts:

  • Probe for Biological Studies: As a tool to study enzyme interactions and biochemical pathways

  • Reference Compound: In spectroscopic and analytical studies of fluorinated heterocycles

  • Synthetic Chemistry Development: As a model substrate for developing new synthetic methodologies

Comparison with Similar Fluorinated Pyridines

To better understand the unique properties of 2-(Difluoromethoxy)-3-fluoropyridine, it is instructive to compare it with structurally related compounds.

Structural Analogs Comparison

CompoundCAS NumberKey Structural DifferencesExpected Property Differences
2-(Difluoromethoxy)-3-fluoropyridine1214377-43-1-OCF₂H at position 2, F at position 3Reference compound
3-(Difluoromethoxy)-2-fluoropyridine1214377-44-2-OCF₂H at position 3, F at position 2Different electronic distribution affecting reactivity and binding properties
5-(Difluoromethoxy)-2-fluoropyridine130318-80-8-OCF₂H at position 5, F at position 2Significantly altered electronic distribution and dipole moment
4-Bromo-2-(difluoromethoxy)-6-fluoropyridine1804910-55-1Additional Br at position 4, F at position 6Enhanced reactivity for cross-coupling reactions, different electronic properties

The positional isomerism of the difluoromethoxy and fluoro substituents significantly impacts the electronic distribution within the molecule, affecting properties such as dipole moment, reactivity patterns, and potential interactions with biological targets .

Electronic and Physicochemical Comparisons

The position of the difluoromethoxy group relative to the pyridine nitrogen and the fluorine substituent creates distinct electronic environments in each isomer. In 2-(Difluoromethoxy)-3-fluoropyridine:

  • The difluoromethoxy group at position 2 is adjacent to the electron-withdrawing pyridine nitrogen

  • The fluorine at position 3 is meta to the nitrogen and ortho to the difluoromethoxy group

  • This arrangement creates a unique electronic distribution that differs from its positional isomers

These electronic differences influence the compound's reactivity, binding affinities, and potential applications in various fields .

Industrial Relevance and Production

2-(Difluoromethoxy)-3-fluoropyridine has industrial relevance primarily as an intermediate or building block in the synthesis of more complex molecules with pharmaceutical or agrochemical applications.

Quality Control and Specifications

Commercial samples of 2-(Difluoromethoxy)-3-fluoropyridine would typically be subject to various quality control measures:

  • Purity Assessment: Using analytical techniques such as HPLC, GC, or NMR spectroscopy

  • Identity Confirmation: Through spectroscopic methods including mass spectrometry and NMR

  • Impurity Profiling: To ensure that any impurities present are below acceptable thresholds

  • Physical Property Testing: To confirm consistency in physical characteristics

Future Research Directions

Based on the current knowledge and applications of fluorinated heterocycles, several promising research directions for 2-(Difluoromethoxy)-3-fluoropyridine can be identified.

Synthetic Methodology Development

  • Development of more efficient and selective methods for introducing the difluoromethoxy group

  • Exploration of late-stage fluorination techniques to incorporate this structural motif into complex molecules

  • Green chemistry approaches to synthesize the compound with reduced environmental impact

Application-Focused Research

  • Medicinal Chemistry: Systematic evaluation of the compound and its derivatives for specific therapeutic applications

  • Materials Science: Investigation of potential applications in electronic materials or liquid crystals, similar to other difluoromethoxy compounds

  • Catalysis Research: Exploration of the compound's potential roles in catalytic systems

  • Structure-Activity Relationship Studies: Detailed investigations comparing the biological activities of various fluorinated pyridine isomers

Analytical Methods and Characterization

Proper characterization of 2-(Difluoromethoxy)-3-fluoropyridine is essential for research and quality control purposes.

Spectroscopic Identification

Several spectroscopic techniques are particularly valuable for characterizing this compound:

  • ¹⁹F NMR Spectroscopy: Particularly useful for fluorinated compounds, providing distinct signals for the difluoromethoxy (-OCF₂H) group and the aromatic fluorine

  • ¹H NMR Spectroscopy: For characterizing the aromatic protons and the hydrogen of the difluoromethoxy group

  • ¹³C NMR Spectroscopy: To confirm the carbon framework and substitution pattern

  • Mass Spectrometry: For molecular weight confirmation and fragmentation pattern analysis

Chromatographic Analysis

Chromatographic techniques useful for purity assessment include:

  • High-Performance Liquid Chromatography (HPLC): For purity determination and potential separation of isomers

  • Gas Chromatography (GC): Particularly suitable for volatile compounds like fluorinated pyridines

  • Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment

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